molecular formula C9H7ClN2OS B12950273 4-Chloro-6-(oxetan-3-yl)thieno[3,2-d]pyrimidine

4-Chloro-6-(oxetan-3-yl)thieno[3,2-d]pyrimidine

Cat. No.: B12950273
M. Wt: 226.68 g/mol
InChI Key: SPJOIGLLUCVVJM-UHFFFAOYSA-N
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Description

4-Chloro-6-(oxetan-3-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core with a chloro substituent at the 4-position and an oxetane ring at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(oxetan-3-yl)thieno[3,2-d]pyrimidine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(oxetan-3-yl)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.

    Cyclization Reactions: The oxetane ring can participate in ring-opening reactions, leading to the formation of new heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve heating in polar solvents.

    Cyclization Reactions: Reagents such as acids or bases can induce ring-opening of the oxetane ring, followed by cyclization to form new heterocycles.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro substituent.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(oxetan-3-yl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context in which it is used. For example, in cancer research, it may inhibit specific kinases or other enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents, such as 4-chloro-6-methylthieno[3,2-d]pyrimidine.

    Oxetane-Containing Compounds: Other heterocycles with oxetane rings, such as 3-(oxetan-3-yl)thieno[3,2-d]pyrimidine.

Uniqueness

4-Chloro-6-(oxetan-3-yl)thieno[3,2-d]pyrimidine is unique due to the combination of the chloro substituent and the oxetane ring, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C9H7ClN2OS

Molecular Weight

226.68 g/mol

IUPAC Name

4-chloro-6-(oxetan-3-yl)thieno[3,2-d]pyrimidine

InChI

InChI=1S/C9H7ClN2OS/c10-9-8-6(11-4-12-9)1-7(14-8)5-2-13-3-5/h1,4-5H,2-3H2

InChI Key

SPJOIGLLUCVVJM-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C2=CC3=C(S2)C(=NC=N3)Cl

Origin of Product

United States

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